molecular formula C8H16ClNO B2542743 1-Azaspiro[4.4]nonan-3-ol hydrochloride CAS No. 1889940-05-9

1-Azaspiro[4.4]nonan-3-ol hydrochloride

Cat. No.: B2542743
CAS No.: 1889940-05-9
M. Wt: 177.67
InChI Key: POICLEUMZBMXCZ-UHFFFAOYSA-N
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Description

1-Azaspiro[4.4]nonan-3-ol hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO and its molecular weight is 177.67. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azaspiro[4.4]nonan-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-7-5-8(9-6-7)3-1-2-4-8;/h7,9-10H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POICLEUMZBMXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CN2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1889940-05-9
Record name 1-azaspiro[4.4]nonan-3-ol hydrochloride
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Structural Context of 1 Azaspiro 4.4 Nonan 3 Ol Hydrochloride Within Spirocyclic Chemistry

1-Azaspiro[4.4]nonan-3-ol hydrochloride is a heterocyclic compound characterized by a spirocyclic framework. This structure consists of two rings, a cyclopentane (B165970) ring and a pyrrolidine (B122466) ring, connected by a single common atom, the spiro carbon. The pyrrolidine ring contains a nitrogen atom at the 1-position and a hydroxyl group at the 3-position. The hydrochloride salt form indicates that the nitrogen atom is protonated, forming a quaternary ammonium (B1175870) salt with a chloride counter-ion.

The defining feature of spirocyclic compounds is their three-dimensional nature, which imparts specific conformational constraints and stereochemical properties. The rigid fusion of the two rings in the 1-azaspiro[4.4]nonane core limits the conformational flexibility compared to their open-chain or monocyclic counterparts. This rigidity can be advantageous in the design of molecules with specific spatial orientations of functional groups, a critical aspect in fields such as medicinal chemistry where molecular recognition is paramount. The presence of the hydroxyl group and the protonated amine introduces polar functionalities that can participate in hydrogen bonding and other intermolecular interactions, further influencing the compound's physical and chemical properties.

PropertyValue
Molecular Formula C₈H₁₆ClNO
IUPAC Name This compound
SMILES C1CCC2(C1)CC(CN2)O.Cl
InChI Key YKYSATZNGNIOOI-UHFFFAOYSA-N

Academic Significance and Research Trajectory of Azaspiro 4.4 Nonane Scaffolds

The 1-azaspiro[4.4]nonane scaffold has garnered considerable academic interest due to its presence in a variety of biologically active natural products. A prominent example is the Cephalotaxus alkaloids, which contain this core structure and have demonstrated potent anticancer activities. uni.lu The discovery of these natural products spurred significant research into the synthesis and biological evaluation of azaspiro[4.4]nonane derivatives.

The research trajectory of these scaffolds has evolved from initial isolation and structural elucidation of natural products to the development of novel synthetic methodologies for their construction. Early synthetic efforts often involved multi-step sequences, but more recent research has focused on developing more efficient and stereoselective routes. These include domino reactions, radical cyclizations, and cycloaddition strategies to construct the spirocyclic core in a controlled manner. uni.lu The academic significance of this scaffold is further underscored by its exploration in medicinal chemistry as a privileged structure. Its rigid framework is seen as an attractive starting point for the design of new therapeutic agents targeting a range of biological targets.

Advanced Research Trajectories and Future Directions

Development of Next-Generation Synthetic Strategies for Azaspiro[4.4]nonanes

The creation of the spirocyclic core of azaspiro[4.4]nonanes, which features a quaternary carbon atom at the junction of two rings, presents a significant synthetic challenge. Modern research is geared towards overcoming this hurdle with greater precision, efficiency, and environmental consideration.

Achieving high levels of stereocontrol is paramount in medicinal chemistry, as the chirality of a molecule can drastically influence its biological activity. The development of catalytic asymmetric methods to synthesize enantiomerically pure azaspiro[4.4]nonanes is a key research frontier. One notable advancement is the catalytic asymmetric formal synthesis of (-)-cephalotaxine, which features the azaspiro[4.4]nonane core. researchgate.net This was accomplished through an efficient tandem intramolecular hydroamination/asymmetric semipinacol rearrangement reaction catalyzed by a chiral silver phosphate. researchgate.net This approach demonstrates the power of transition-metal catalysis in establishing complex chiral architectures in a single step.

Biocatalysis represents another promising avenue. For instance, engineered enzymes, such as carbene transferases, have been developed for the stereodivergent cyclopropanation of N-heterocycles, yielding various azaspiroalkanes with excellent diastereo- and enantioselectivity. nih.gov This biocatalytic platform operates under environmentally friendly conditions and offers a practical and scalable route to chiral azaspiro compounds. nih.gov

Modern synthetic chemistry places a strong emphasis on sustainability, often referred to as "green chemistry." This involves designing processes that reduce waste, eliminate hazardous reagents, and improve energy efficiency. Multicomponent reactions (MCRs) are a cornerstone of this approach, as they allow for the construction of complex molecules from three or more starting materials in a single step, maximizing atom economy.

A notable example is the catalyst-free, three-component synthesis of 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives. nih.gov This method proceeds through a cascade reaction involving in situ zwitterion generation and subsequent cyclization, offering high efficiency and straightforward execution. nih.gov The environmental impact of such processes can be evaluated using green metrics, confirming their sustainability. nih.gov The development of such diversity-oriented syntheses provides rapid access to novel, functionalized azaspirocycles from simple building blocks.

Automation and high-throughput techniques like flow chemistry are revolutionizing the synthesis of pharmaceutically relevant molecules. rsc.org Continuous flow processes offer enhanced safety, scalability, and precise control over reaction parameters compared to traditional batch methods. rsc.org This technology has been successfully applied to the automated, continuous flow synthesis of spirocyclic scaffolds. nih.govnih.gov

One such application combines photoredox-catalysed hydroaminoalkylation with intramolecular N-arylation in a sequence to produce spirocyclic tetrahydronaphthyridines. nih.govnih.gov This fully automated process allows for the rapid synthesis of a library of 'lead-like' compounds by sequentially introducing different amine substrates using an autosampler. nih.gov The simplifying power of this methodology was demonstrated in a concise synthesis of the spirocyclic core of a Pfizer melanocortin 4 receptor (MC4R) antagonist, significantly reducing the number of required synthetic steps. nih.govnih.gov

Table 1: Comparison of Advanced Synthetic Strategies for Azaspiro[4.4]nonane Scaffolds

StrategyKey FeaturesAdvantagesExample Application
Catalytic Asymmetric Synthesis- Use of chiral catalysts (metal complexes, enzymes)
  • High stereoselectivity
  • - Access to enantiomerically pure compounds
  • High biological specificity
  • Chiral silver phosphate-catalyzed synthesis of the (-)-cephalotaxine core researchgate.net
    Green Chemistry- Multicomponent reactions
  • Catalyst-free conditions
  • Benign solvents
  • - High atom economy
  • Reduced waste and energy consumption
  • Increased safety
  • Three-component synthesis of azaspirononatriene derivatives nih.gov
    Flow Chemistry- Continuous processing
  • Automation and high-throughput
  • Enhanced reaction control
  • - Improved safety and scalability
  • Rapid library synthesis
  • Efficient multi-step sequences
  • Automated synthesis of the spirocyclic core of an MC4R antagonist nih.govnih.gov

    Expanding the Therapeutic Potential of 1-Azaspiro[4.4]nonan-3-ol Hydrochloride Analogues

    Beyond synthetic innovation, researchers are exploring novel therapeutic applications for azaspiro[4.4]nonane derivatives. The rigid, three-dimensional structure of the spirocyclic core is an advantageous feature in drug design, offering the potential for high target selectivity and improved pharmacokinetic properties. nih.gov

    Polypharmacology is an emerging paradigm in drug discovery where a single molecule is designed to interact with multiple biological targets simultaneously. researchgate.net This approach is particularly promising for treating complex, multifactorial diseases like cancer, where hitting a single target is often insufficient. researchgate.netnih.gov The conformational rigidity imparted by the spirocyclic fusion can be exploited in the design of multi-target directed ligands.

    This concept has been demonstrated in the development of novel thia-azaspiro compounds designed as dual inhibitors of the epidermal growth factor receptor (EGFR) and the BRAFV600E kinase, two important targets in cancer therapy. The defined three-dimensional orientation of substituents on the azaspiro[4.4]nonane scaffold makes it an attractive framework for designing ligands that can simultaneously fit into the binding sites of different proteins, potentially leading to more efficacious and robust therapeutic agents.

    Molecular probes are essential tools in chemical biology for interrogating complex biological systems, identifying new drug targets, and elucidating mechanisms of action. Analogues of 1-azaspiro[4.4]nonan-3-ol can be developed into such probes. A key technology in this area is DNA-encoded library technology (DELT), which enables the screening of vast numbers of compounds against biological targets. nih.gov

    Recent advancements have demonstrated the synthesis of complex, sp3-rich azaspirocycles directly on DNA tags using methods like visible light-mediated photocatalysis. nih.govresearchgate.net This creates large libraries of DNA-tagged azaspiro compounds that can be used to efficiently identify novel protein binders. nih.gov Furthermore, these synthetic routes can be designed to incorporate additional synthetic handles on the spirocyclic core. nih.gov These handles allow for late-stage functionalization, enabling the attachment of reporter tags such as fluorescent dyes or biotin, thereby converting the spirocyclic binder into a versatile molecular probe for further biological studies.

    Leveraging Artificial Intelligence and Machine Learning in Chemical Synthesis and Drug Discovery for Spirocycles

    The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the fields of chemical synthesis and drug discovery, with profound implications for complex molecules like spirocycles. These computational tools offer the potential to navigate the vast chemical space of spirocyclic compounds with greater efficiency and precision.

    Machine learning models are being increasingly utilized to predict the physicochemical and biological properties of molecules. ucsb.eduresearch.google For spirocyclic compounds, this can involve predicting solubility, metabolic stability, and binding affinity to biological targets. tandfonline.com By training on large datasets of known molecules, these models can effectively screen virtual libraries of spirocycles to identify candidates with desirable characteristics for drug development. ucsb.edu This predictive capability accelerates the design-make-test-analyze cycle in medicinal chemistry. nih.gov

    The integration of AI and ML into drug discovery pipelines offers a multifaceted approach to harnessing the potential of spirocycles. These technologies can aid in identifying novel spirocyclic scaffolds with enhanced three-dimensionality, a desirable trait for improving drug-like properties. tandfonline.com The conformational rigidity of spirocycles can be leveraged by ML models to predict their binding modes and affinities with higher accuracy. tandfonline.com

    Below is an interactive data table summarizing the applications of AI and ML in the context of spirocyclic compound research:

    Technology Application Area Specific Function Potential Impact on Spirocycle Research
    Artificial Intelligence (AI) Retrosynthetic AnalysisProposing novel and efficient synthetic routes to complex spirocycles. chemcopilot.comsynthiaonline.comOvercoming synthetic challenges and enabling access to novel spirocyclic scaffolds.
    de novo Drug DesignGenerating novel spirocyclic structures with desired properties.Expanding the accessible chemical space of spirocyclic drug candidates.
    Machine Learning (ML) Property PredictionPredicting physicochemical properties (e.g., solubility, logP) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. ucsb.eduresearch.googlePrioritizing the synthesis of spirocycles with favorable drug-like properties.
    Virtual ScreeningIdentifying potential hit compounds from large virtual libraries of spirocycles.Accelerating the hit-to-lead optimization process. tandfonline.com
    QSAR ModelingDeveloping quantitative structure-activity relationships to guide the optimization of spirocyclic lead compounds.Enhancing the potency and selectivity of spirocyclic drug candidates.

    Remaining Challenges and Prospective Opportunities in this compound Research

    While the broader class of spirocyclic compounds holds significant promise, research into specific molecules like this compound faces a unique set of challenges and opportunities.

    Remaining Challenges:

    The synthesis of spirocycles, including the 1-azaspiro[4.4]nonane core, can be inherently complex. nih.govtandfonline.com The construction of the spirocyclic junction, a quaternary carbon center, often requires specialized synthetic methodologies. tandfonline.com Challenges in this area include:

    Stereocontrol: The creation of multiple stereocenters during the synthesis of substituted spirocycles like 1-Azaspiro[4.4]nonan-3-ol requires precise control to obtain the desired diastereomer.

    Scalability: Synthetic routes developed for small-scale laboratory synthesis may not be readily amenable to large-scale production, which is a critical consideration for potential therapeutic applications.

    Limited Availability of Starting Materials: The availability of suitable precursors for the construction of the 1-azaspiro[4.4]nonane skeleton can be limited, potentially hindering extensive research efforts.

    Furthermore, the lack of extensive published data specifically on this compound presents a significant hurdle. This scarcity of information necessitates foundational research to characterize its physicochemical properties, reactivity, and biological activity.

    Prospective Opportunities:

    Despite the challenges, the unique structural features of this compound present exciting opportunities, particularly in medicinal chemistry and materials science.

    Novel Chemical Space: The three-dimensional nature of the spirocyclic scaffold allows for the exploration of novel chemical space, which is often underrepresented in traditional compound libraries. nih.gov This can lead to the discovery of compounds with novel biological activities.

    Improved Drug-like Properties: The incorporation of a spirocyclic motif can lead to improved physicochemical properties, such as increased solubility and metabolic stability, and a more favorable conformational profile for binding to biological targets. tandfonline.comdndi.org The 1-azaspiro[4.4]nonane core, in particular, offers a rigid framework that can be functionalized to optimize interactions with specific protein targets.

    Scaffold for Library Synthesis: The 1-Azaspiro[4.4]nonan-3-ol core can serve as a versatile scaffold for the creation of diverse compound libraries. By modifying the substituents on the pyrrolidine (B122466) and cyclopentane (B165970) rings, a wide range of analogs can be synthesized and screened for various biological activities.

    Development of Novel Synthetic Methodologies: The challenges associated with the synthesis of this compound can drive the development of new and innovative synthetic methods for the construction of spirocyclic systems. For instance, domino radical bicyclization and intramolecular 1,3-dipolar cycloaddition have been explored for the synthesis of the 1-azaspiro[4.4]nonane skeleton. nih.govnih.gov

    The following table outlines some of the key research findings related to the synthesis of the broader 1-azaspiro[4.4]nonane scaffold:

    Synthetic Method Key Features Reported Yields Reference
    Domino Radical BicyclizationInvolves the formation and capture of alkoxyaminyl radicals to construct the spirocyclic system.11-67% nih.gov
    Intramolecular 1,3-Dipolar CycloadditionUtilizes the reaction of nitrones with alkenes to form the pyrrolidine ring of the spirocycle.Not explicitly stated for the final product. nih.gov

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for 1-azaspiro[4.4]nonane derivatives, and how do they compare in efficiency?

    • Answer : The synthesis of 1-azaspiro[4.4]nonane derivatives often involves cyclization strategies. A metal-free approach utilizes nitrones and 1,1-disubstituted allenes under mild conditions, yielding the spirocyclic core with moderate stereochemical control . Alternatively, N-propargylic β-enaminones in basic media can form spiro systems via intramolecular cyclization, though this method may require optimization for regioselectivity . Key factors include solvent choice (e.g., THF or DMF), base strength (e.g., K₂CO₃ vs. DBU), and reaction temperature (room temp. to 80°C).

    Q. How can researchers characterize the stereochemistry of 1-Azaspiro[4.4]nonan-3-ol hydrochloride?

    • Answer : X-ray crystallography is the gold standard for unambiguous stereochemical assignment, particularly for the spirocyclic core and hydroxyl group orientation. For rapid analysis, use NMR:

    • ¹H NMR : Coupling constants (e.g., vicinal protons in the azaspiro ring) and NOESY/ROESY correlations can infer spatial relationships.
    • ¹³C NMR : Chemical shifts for carbons adjacent to the spiro center (e.g., C-3 and C-4) are sensitive to ring puckering .
    • Optical rotation : Required if the compound is chiral; compare with literature values for known stereoisomers .

    Q. What stability considerations are critical for handling this compound in aqueous solutions?

    • Answer : The hydrochloride salt is hygroscopic and prone to hydrolysis under acidic or alkaline conditions. Store at -20°C in desiccated, airtight containers. For aqueous work, use buffered solutions (pH 6–7) and avoid prolonged exposure to light. Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

    Advanced Research Questions

    Q. How can conflicting NMR data for spirocyclic compounds be resolved during structural elucidation?

    • Answer : Data contradictions often arise from dynamic ring puckering or solvent effects. Strategies include:

    • Variable-temperature NMR : Identify coalescence temperatures for exchanging conformers.
    • DFT calculations : Compare computed chemical shifts (e.g., using Gaussian or ORCA) with experimental data to validate proposed structures.
    • Isotopic labeling : ¹³C or ¹⁵N labeling can simplify complex splitting patterns in crowded spectral regions .

    Q. What strategies improve yield in the synthesis of 1-azaspiro[4.4]nonane derivatives under catalytic conditions?

    • Answer : Optimize catalyst loading and ligand design. For example:

    • Palladium-catalyzed cyclizations : Use Pd(OAc)₂ with Xantphos ligands to enhance turnover.
    • Photoredox catalysis : Explore Ru(bpy)₃²⁺ or Ir(ppy)₃ for radical-mediated spirocyclization, reducing side reactions.
    • Solvent effects : Switch from polar aprotic (DMF) to non-polar solvents (toluene) to favor intramolecular pathways .

    Q. How can the pharmacological activity of this compound be evaluated in vitro?

    • Answer : Prioritize target-based assays:

    • Enzyme inhibition : Screen against kinases or GPCRs using fluorescence polarization or TR-FRET assays.
    • Cell permeability : Use Caco-2 monolayers with LC-MS quantification to assess absorption potential.
    • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via UPLC-QTOF .

    Q. What computational methods aid in predicting the reactivity of spirocyclic intermediates?

    • Answer :

    • Molecular docking : Predict binding modes to biological targets (e.g., AutoDock Vina).
    • Reaction pathway modeling : Use DFT (B3LYP/6-31G*) to map energy profiles for cyclization steps.
    • Machine learning : Train models on existing spirocompound datasets to predict reaction outcomes (e.g., yield, regioselectivity) .

    Data Contradiction Analysis

    Q. How should researchers address discrepancies between theoretical and experimental molecular weights in mass spectrometry?

    • Answer :

    • Adduct formation : Check for Na⁺/K⁺ adducts (e.g., [M+Na]⁺ vs. [M+H]⁺).
    • Isotopic pattern analysis : Use high-resolution MS (HRMS-ESI) to distinguish between isobaric species.
    • Degradation products : Compare with stability studies; hydrolyzed products may appear as [M-Cl+H]⁺ or [M+H-H₂O]⁺ peaks .

    Methodological Tables

    Technique Application Key Parameters
    X-ray CrystallographyStereochemical assignmentResolution < 1.0 Å, R-factor < 0.05
    VT-NMRConformational dynamicsTemperature range: -50°C to 80°C
    HPLC-PDAPurity assessmentColumn: C18, 5 µm; λ = 210–400 nm
    HRMS-ESIMolecular weight confirmationResolution: >30,000; mass error < 2 ppm

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